4-(Methylamino)benzamide
Description
Historical Context of Benzamide (B126) Chemistry and Related Compounds
Benzamide, the parent compound with the formula C₇H₇NO, is the simplest amide derivative of benzoic acid. chemicalbook.comfoodb.ca The study of benzamides as a class of organic compounds has a rich history rooted in the development of medicinal chemistry. These compounds, characterized by a carboxamido group attached to a benzene (B151609) ring, have long been recognized as valuable scaffolds in drug discovery and as versatile building blocks in organic synthesis. purdue.eduresearchgate.net
Systematic investigation into substituted benzamides gained significant momentum in the latter half of the 20th century. For instance, research in the late 1970s began to explore the potential of specific substituted benzamides, such as sulpiride, for their dopaminergic and antidepressant actions. nih.gov By the 1980s, scientific inquiry had expanded to include the synthesis and evaluation of other N-substituted benzamides for various potential therapeutic uses, including as antiemetic agents to combat nausea. acs.org This historical work established benzamides as a privileged structure in pharmacology, leading to the development of numerous derivatives for treating a range of conditions, from psychiatric disorders to cancer. nih.govtaylorandfrancis.comontosight.ai
Significance of the Methylamino Substituent in Aromatic Amide Systems
The specific properties and reactivity of 4-(Methylamino)benzamide are largely dictated by the electronic and steric nature of its substituents. The molecule consists of a central benzene ring, a primary amide group (-CONH₂), and a secondary methylamino group (-NHCH₃) at the para position.
Furthermore, the presence of both the amide and methylamino groups, which can act as hydrogen bond donors and acceptors, is critical for its role in forming supramolecular structures. Studies on para-substituted benzamide derivatives show that these functional groups dictate the formation of specific hydrogen-bonding motifs, which in turn control the crystal packing. acs.orgiucr.org The ability to form predictable hydrogen-bonded networks is a key aspect of crystal engineering and the design of new materials. acs.org The protonation of the benzamide moiety, a key factor in its behavior in acidic media, has been shown to occur on the carbonyl oxygen, and the basicity is influenced by the nature of the para-substituent. cdnsciencepub.com
Scope and Objectives of Contemporary Research on this compound
Contemporary research interest in this compound stems from several key areas, most notably its status as a natural product and its utility as a synthetic intermediate for creating more complex molecules.
A pivotal finding is the identification of this compound as a metabolite produced by Streptomyces, a genus of bacteria renowned for its prolific production of bioactive secondary metabolites. nih.govnih.gov Streptomyces species are a primary source for many antibiotics and other therapeutic agents, and the discovery of novel metabolites from these organisms is a major focus of natural product research. wu.ac.thresearchgate.netfrontiersin.orgmdpi.com The isolation of this compound from this source suggests it may possess inherent biological activity or serve as a precursor in the biosynthesis of more complex natural products, making it a target for further investigation. nih.govresearchgate.net
In synthetic chemistry, this compound serves as a valuable building block. evitachem.com Its structure presents multiple reactive sites that can be selectively modified to construct larger, more elaborate molecules. Research has demonstrated its use as a starting material in multi-step syntheses. For example, it is a documented precursor for the synthesis of complex quinoline (B57606) derivatives investigated for potential biological activities. While direct biological studies on this compound itself are limited in public literature, extensive research is being conducted on closely related derivatives. These studies explore a range of applications, including the development of potential agents against the Hepatitis B virus (HBV) and compounds with antioxidant and antibacterial properties. researchgate.netsmolecule.comnih.gov This body of research underscores the importance of the this compound scaffold as a foundation for discovering new functional molecules.
Data Tables
Physicochemical Properties of this compound
This table summarizes the key computed physicochemical properties of the compound.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O | PubChem nih.gov |
| Molecular Weight | 150.18 g/mol | PubChem nih.gov |
| IUPAC Name | This compound | PubChem nih.gov |
| CAS Number | 38359-26-1 | PubChem nih.gov |
| XLogP3 | 1.1 | PubChem nih.gov |
| Topological Polar Surface Area | 55.1 Ų | PubChem nih.gov |
| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |
| Rotatable Bond Count | 2 | PubChem nih.gov |
Selected Research Applications Involving the this compound Scaffold
This table highlights key research areas where this compound or its direct derivatives are being investigated.
| Research Area | Compound/Derivative Studied | Key Finding/Objective | Reference(s) |
| Natural Product Isolation | This compound | Identified as a natural metabolite from the genus Streptomyces. | PubChem nih.gov, Antimicrobial and antioxidant activities of a new benzamide from endophytic Streptomyces sp. YIM 67086 researchgate.net |
| Synthetic Chemistry | This compound | Used as a chemical intermediate for the synthesis of complex quinoline-based molecules. | N-(4-{[6-chloro-2-(trifluoromethyl)quinolin-4-yl]amino}cyclohexyl)-4-(methylamino)benzamide |
| Antiviral Research | N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide | A derivative showed potent in vitro and in vivo activity against Hepatitis B virus (HBV). | Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent researchgate.netnih.gov |
| Antibacterial Research | 2-Bromo-4-(methylamino)benzamide | A brominated derivative demonstrated antibacterial efficacy against various bacterial strains. | 2-Bromo-4-(methylamino)benzamide smolecule.com |
Structure
3D Structure
Properties
CAS No. |
38359-26-1 |
|---|---|
Molecular Formula |
C8H10N2O |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
4-(methylamino)benzamide |
InChI |
InChI=1S/C8H10N2O/c1-10-7-4-2-6(3-5-7)8(9)11/h2-5,10H,1H3,(H2,9,11) |
InChI Key |
FMTRZMBJVKKIEF-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=C(C=C1)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 4 Methylamino Benzamide and Its Analogs
Classical and Modern Synthetic Routes
The foundational synthesis of 4-(methylamino)benzamide and its analogs involves the coupling of an appropriately substituted benzoic acid with a corresponding aniline (B41778) derivative. This process can be achieved through several well-established and contemporary chemical transformations.
Multi-Step Conversions from Substituted Anilines and Benzoic Acids
Multi-step synthetic sequences are often employed to prepare this compound analogs, starting from readily available substituted anilines and benzoic acids. These routes allow for the careful and controlled introduction of various functional groups onto the aromatic rings.
Another illustrative multi-step synthesis is that of certain 4-(arylaminomethyl)benzamide derivatives. nih.gov This synthesis can begin with the reductive amination of an aldehyde with various primary amines in the presence of sodium triacetoxyborohydride (B8407120) to form secondary amines. nih.gov Subsequent hydrolysis and acylation steps lead to the final substituted benzamide (B126) products. This method highlights the versatility of using substituted anilines and functionalized benzoic acid precursors to build complex analogs.
The synthesis of aniline-based drug precursors often involves multi-step processes. uva.nl More efficient alternatives, such as the direct functionalization of C-H bonds, are being developed to streamline these synthetic routes. uva.nl
Acylation Reactions and Amide Bond Formation Strategies
The cornerstone of synthesizing this compound and its analogs is the formation of the amide bond. This is typically achieved through acylation reactions, where a carboxylic acid is activated to facilitate its reaction with an amine.
One common strategy is the conversion of the carboxylic acid to a more reactive acyl chloride. This is often accomplished using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. google.comfishersci.co.uk For instance, in the synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide, 4-methylamino-3-nitrobenzoic acid is treated with thionyl chloride to generate the corresponding acyl chloride, which then readily reacts with methylamine. google.com
Carbodiimide (B86325) coupling reagents are also widely used for direct amide bond formation from a carboxylic acid and an amine. fishersci.co.ukluxembourg-bio.comhepatochem.com Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.co.uk This intermediate then reacts with the amine to form the amide bond. To suppress side reactions and reduce racemization in chiral substrates, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. luxembourg-bio.com
Phosphonium and aminium/uronium salt-based reagents, such as HATU, represent another class of effective coupling agents that have been developed to improve upon carbodiimide methods, particularly in peptide synthesis, and are applicable to general amide bond formation. luxembourg-bio.comhepatochem.com
A more recent, environmentally conscious approach involves the one-pot conversion of carboxylic acids to amides via thioester intermediates, avoiding the need for traditional coupling reagents. rsc.orgnih.gov
| Coupling Reagent/Method | Description | Typical Conditions | Reference(s) |
| Thionyl Chloride (SOCl₂) | Converts carboxylic acid to acyl chloride. | Aprotic solvent (e.g., DCM, THF) | google.comfishersci.co.uk |
| Carbodiimides (DCC, DIC, EDC) | Forms an O-acylisourea intermediate. | Aprotic solvent, often with an additive like HOBt. | fishersci.co.ukluxembourg-bio.comhepatochem.com |
| Phosphonium/Aminium Salts (HATU) | Forms a highly reactive activated ester. | Aprotic solvent, often with a non-nucleophilic base. | luxembourg-bio.comhepatochem.com |
| Dipyridyl Dithiocarbonate (DPDTC) | Forms a thioester intermediate for subsequent amidation. | Neat conditions for thioester formation, followed by reaction with amine. | rsc.orgnih.gov |
Application of Protecting Group Chemistry in Synthesis
In the synthesis of complex molecules containing multiple functional groups, protecting group chemistry is indispensable. organic-chemistry.orguchicago.edu A protecting group temporarily masks a reactive functional group to prevent it from participating in undesired reactions during a synthetic sequence. organic-chemistry.org For the synthesis of this compound analogs, protecting the amino group is often a crucial step.
Carbamates are one of the most common types of protecting groups for amines. organic-chemistry.org The tert-butyloxycarbonyl (Boc) group, which is stable under many reaction conditions but can be removed with acid, and the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile, are frequently used. organic-chemistry.org This allows for orthogonal protection strategies where one group can be removed without affecting the other. organic-chemistry.org
The benzoyl (Bz) group can also be used to protect amino groups, though its removal from aliphatic amides can be challenging. libretexts.org However, it has found application in the synthesis of specific compounds, such as α,β-dehydrotyrosine-containing amides, where it can be retained or removed under specific conditions. researchgate.net In some multi-step syntheses, an amide itself can act as a protected form of a more reactive amine, with the deprotection (hydrolysis) occurring in the final step of the sequence.
| Protecting Group | Abbreviation | Common Protection Reagent | Common Deprotection Conditions | Reference(s) |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Acidic conditions (e.g., TFA) | organic-chemistry.org |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Basic conditions (e.g., piperidine) | organic-chemistry.org |
| Benzoyl | Bz | Benzoyl chloride | Strong acid or base | libretexts.orgresearchgate.net |
| Carbamate | - | Various chloroformates | Acid and mild heating | libretexts.org |
Targeted Derivatization Strategies
To explore the structure-activity relationships of this compound analogs, it is essential to synthesize a variety of derivatives with different substituents on the aromatic ring and modifications to the core functional groups.
Introduction of Halogen, Nitro, and Alkyl Substituents
The introduction of halogen, nitro, and alkyl groups onto the benzamide scaffold can be achieved through various synthetic methods, either by starting with appropriately substituted precursors or by direct functionalization of the aromatic ring.
Nitro groups are typically introduced via electrophilic aromatic substitution using a mixture of nitric acid and sulfuric acid. However, a more controlled approach is to start with a pre-functionalized building block. For example, the synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide begins with 4-chloro-3-nitrobenzoic acid, where the nitro group is already in place. google.com
Halogen atoms can also be introduced using substituted starting materials. For instance, the synthesis of halogenated di-substituted benzylamines has been reported, providing a pathway to halogen-containing benzamide analogs. google.com Late-stage C-H amination of benzoic acids, followed by further transformations, can also lead to halogenated derivatives. nih.gov
Alkyl groups can be incorporated through several methods. Friedel-Crafts alkylation is a classic method, though it can be prone to polysubstitution and rearrangement. A more modern approach involves the direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions, promoted by a strong base like lithium diisopropylamide (LDA). nih.gov
Modifications of the Amino and Amide Moieties
Modification of the amino and amide groups of this compound is a key strategy for generating diverse analogs.
The amino group can be alkylated to produce secondary or tertiary amines. This can be achieved through reactions with alkyl halides, often in the presence of a base. youtube.com Reductive amination, involving the reaction of an amine with a carbonyl compound in the presence of a reducing agent, is another powerful method for introducing alkyl groups onto the nitrogen atom. nih.gov The alkylation of amines can also be accomplished using alcohols in the presence of a copper and magnesium silicate (B1173343) catalyst. google.com Additionally, electron-deficient alkenes can readily add to amines without the need for strong bases or catalysts. youtube.com
The amide nitrogen can also be alkylated. For example, N-substituted amides can be rapidly N-alkylated under solvent-free phase-transfer catalytic conditions using microwave irradiation. mdpi.com A mild and sustainable protocol using potassium carbonate can facilitate the N-alkylation of primary and secondary amides with alkyl halides, avoiding the need for strong bases or metal catalysts. escholarship.org Copper-catalyzed N-alkylation of nitriles with alcohols, known as the Ritter reaction, can also produce N-alkyl amides. sioc-journal.cn
Furthermore, the amide bond itself can be cleaved under certain conditions, such as through ammonium (B1175870) salt-accelerated hydrazinolysis, allowing for further functionalization. nih.gov The reductive functionalization of amides offers a route to installing moieties that can act as bioisosteres of the carbonyl group. frontiersin.org
| Modification | Reagents/Method | Description | Reference(s) |
| N-Alkylation of Amino Group | Alkyl halides/base | Direct alkylation of the amino nitrogen. | youtube.com |
| N-Alkylation of Amino Group | Reductive amination | Reaction with a carbonyl compound and a reducing agent. | nih.gov |
| N-Alkylation of Amide Group | Microwave/PTC/Alkyl halide | Solvent-free N-alkylation of the amide nitrogen. | mdpi.com |
| N-Alkylation of Amide Group | K₂CO₃/Alkyl halide | Mild, sustainable N-alkylation of the amide nitrogen. | escholarship.org |
| Amide Bond Cleavage | Hydrazinolysis | Cleavage of the amide bond to form hydrazides and amines. | nih.gov |
Regioselective Synthesis of Substituted this compound Derivatives
Regioselectivity is a cornerstone of modern organic synthesis, enabling chemists to target specific positions on a molecule for functionalization. In the context of this compound derivatives, achieving regioselectivity is crucial for controlling the substitution pattern on the aromatic ring, which in turn dictates the compound's final properties.
A common strategy for achieving regioselective synthesis involves starting with a precursor that has pre-defined functional groups to direct subsequent reactions. For instance, the synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide begins with 4-chloro-3-nitrobenzoic acid. google.com In this process, the highly activated chlorine atom at the 4-position is selectively displaced by methylamine. The electron-withdrawing nitro group at the 3-position facilitates this nucleophilic aromatic substitution, ensuring the methylamino group is introduced at the desired C4 position. The resulting 4-(methylamino)-3-nitrobenzoic acid can then be converted to the final benzamide. google.com
Another example of regioselective synthesis is demonstrated in the preparation of N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide. nih.gov The synthesis starts from 3-amino-4-methoxybenzoic acid. Here, the amino group at the 3-position is alkylated using dimethyl sulphate to afford the 3-(methylamino) intermediate. nih.gov The existing methoxy (B1213986) and carboxylic acid groups on the benzene (B151609) ring dictate the regiochemistry of the starting material, which is then carried through the synthetic sequence.
In more complex systems, such as the synthesis of substituted 4-aminophthalazin-1(2H)-ones, regioselectivity is achieved through a multi-step process. This can involve the initial formation of a phthalazinone core, followed by a regioselective bromination, and finally a copper-catalyzed amination to introduce the desired amino group at the 4-position. researchgate.net While not a direct synthesis of a simple benzamide, this methodology showcases advanced strategies for regiocontrolled amination on a benzene-derived scaffold. researchgate.net
Table 1: Examples of Regioselective Synthesis Starting Materials
| Starting Material | Target Moiety | Key Regiocontrol Element |
|---|---|---|
| 4-Chloro-3-nitrobenzoic acid | 4-(Methylamino)-3-nitrobenzamide | Activating nitro group directs substitution at C4 google.com |
| 3-Amino-4-methoxybenzoic acid | 4-Methoxy-3-(methylamino)benzamide | Pre-functionalized ring ensures correct isomer nih.gov |
Advanced Synthetic Techniques and Green Chemistry Approaches
The synthesis of this compound and its analogs has benefited significantly from the adoption of advanced techniques that often align with the principles of green chemistry, emphasizing efficiency, reduced reaction times, and milder conditions.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique utilizes microwave irradiation to heat reaction mixtures rapidly and uniformly, often leading to dramatically reduced reaction times and improved product yields compared to conventional heating methods. researchgate.net
The synthesis of various benzamide derivatives has been successfully achieved using microwave assistance. For example, the ring-opening of 4-(4-dimethylaminobenzylidene)-2-phenyl-5-oxazolone with amines to form benzamides was found to be difficult under conventional heating but proceeded efficiently under microwave irradiation, producing good yields in a significantly shorter time. researchgate.net Similarly, the synthesis of N-methyl-N-(pyridine-2-yl)benzamide derivatives was effectively carried out using microwave irradiation, which is presented as a more environmentally benign "green chemistry" approach compared to prolonged refluxing. jetir.org
These protocols highlight the potential of microwave energy to overcome activation barriers in amide formation reactions. The key advantages are the speed and efficiency of the reactions, which can reduce energy consumption and the potential for side-product formation. researchgate.netjetir.org
Table 2: Comparison of Conventional vs. Microwave-Assisted Benzamide Synthesis
| Reaction Type | Conventional Method | Microwave-Assisted Method | Reference |
|---|---|---|---|
| Ring-opening of oxazolone (B7731731) with amines | Difficult, poor yield | Reduced reaction time, good yields | researchgate.net |
Catalyst-Mediated Reactions
Catalysis is fundamental to modern chemical synthesis, offering pathways to construct molecules with high efficiency and selectivity. The formation of the amide bond in benzamide derivatives can be mediated by a variety of catalysts, including metal complexes and small organic molecules.
Copper-catalyzed amination reactions are a well-established method for forming C-N bonds. This approach has been used in the regioselective synthesis of aminophthalazinones, where a mixed copper-copper oxide catalyst facilitates the coupling of a 4-bromophthalazinone with primary amines. researchgate.net
More recently, visible-light photoredox catalysis has gained significant attention as a mild and sustainable method for chemical transformations. nih.gov This strategy uses light energy to drive reactions, often under ambient temperature and pressure. It has been successfully applied to the synthesis of amides through various radical-based mechanisms, providing a robust alternative to traditional condensation reactions. nih.gov For instance, photoredox catalysis can enable the direct C(sp³)–H amidation of substrates, showcasing excellent regioselectivity. nih.gov
Organocatalysis, which uses small, metal-free organic molecules to accelerate reactions, also offers valuable strategies. For example, L-proline has been used as a catalyst in the synthesis of benzamide precursors. mdpi.com Furthermore, cooperative catalysis, combining different catalytic systems like N-heterocyclic carbenes (NHCs) and transition metals (e.g., palladium or rhodium), has been developed to construct complex nitrogen-containing heterocycles, demonstrating sophisticated control over reactivity and selectivity in processes related to amide bond formation. nih.gov
Chemo-Enzymatic Synthesis Considerations
Chemo-enzymatic synthesis integrates the precision of enzymatic transformations with the practicality of chemical synthesis. nih.gov This approach leverages the high regio- and stereoselectivity of enzymes to perform challenging steps within a synthetic route that might be difficult to achieve with conventional chemistry. nih.govfrontiersin.org
While direct enzymatic synthesis of this compound is not widely documented, the principles of chemo-enzymatic synthesis offer a promising avenue. A potential strategy could involve using a lipase (B570770) or protease in a non-aqueous medium to catalyze the final amidation step between a 4-(methylamino)benzoic acid ester and methylamine. Lipases are known to catalyze esterification and amidation reactions.
A more complex chemo-enzymatic approach could involve several steps. For example, a process might start with a chemical synthesis to create a key intermediate, which is then subjected to an enzymatic transformation. rsc.org One reported strategy involves a one-pot cascade using two different enzymes (an ene reductase and an imine reductase) to produce a chiral amine intermediate with high enantioselectivity. This intermediate is then cyclized using a chemical catalyst (a Buchwald–Hartwig reaction) to form the final product. rsc.org
Another approach is the selective enzymatic modification of a pre-formed molecule. For instance, if a chemical synthesis produces a mixture of isomers, an enzyme could be used to selectively hydrolyze or modify the undesired isomer, allowing for the easy separation of the desired product. mdpi.com This strategy combines a nonselective chemical reaction with a highly selective enzymatic purification step. mdpi.com The integration of such enzymatic steps offers a powerful method for producing complex and pure molecules under mild, environmentally friendly conditions. nih.gov
Spectroscopic and Crystallographic Characterization in Research Investigations
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within 4-(Methylamino)benzamide.
Elucidation of Molecular Structure through ¹H and ¹³C NMR
One-dimensional ¹H and ¹³C NMR spectra offer a fundamental fingerprint of this compound's molecular framework.
In the ¹H NMR spectrum , distinct signals corresponding to each unique proton environment are expected. The aromatic protons on the benzene (B151609) ring typically appear as a complex set of signals due to spin-spin coupling. Specifically, the two protons ortho to the electron-donating methylamino group are expected to be shielded and appear at a lower chemical shift (upfield) compared to the two protons ortho to the electron-withdrawing benzamide (B126) group, which would be deshielded and appear at a higher chemical shift (downfield). A singlet for the N-methyl (N-CH₃) protons would be observed, characteristically appearing in the range of 2.8-3.0 ppm. The protons of the primary amide (-CONH₂) group are also detectable, often as two broad singlets due to restricted rotation around the C-N bond and exchange with trace amounts of water. The proton on the secondary amine (NH) would likely appear as a broad signal that can also be influenced by solvent and concentration.
The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in this compound gives a distinct signal. The carbonyl carbon (C=O) of the amide is characteristically deshielded and appears significantly downfield, typically in the range of 168-172 ppm. The aromatic carbons show signals in the approximate range of 112-152 ppm, with their specific shifts influenced by the attached functional groups. The carbon attached to the methylamino group (C4) would be shifted upfield due to its electron-donating nature, while the carbon attached to the amide group (C1) would be shifted downfield. The N-methyl carbon (N-CH₃) signal is expected in the aliphatic region, typically around 30 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
Predicted values are based on standard chemical shift increments and data from analogous structures. Experimental values may vary based on solvent and other conditions.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic H (ortho to -CONH₂) | 7.6 - 7.8 (doublet) | |
| Aromatic H (ortho to -NHCH₃) | 6.6 - 6.8 (doublet) | |
| N-CH₃ | 2.8 - 3.0 (singlet) | ~30 |
| NH (amine) | Broad, variable | |
| NH₂ (amide) | Broad, variable | |
| C=O (amide) | 168 - 172 | |
| C1 (aromatic, attached to -CONH₂) | ~129 | |
| C2/C6 (aromatic) | ~128 | |
| C3/C5 (aromatic) | ~112 | |
| C4 (aromatic, attached to -NHCH₃) | ~152 |
Two-Dimensional NMR Techniques for Complex Analogs
For more complex analogs of this compound or to unambiguously confirm signal assignments, two-dimensional (2D) NMR techniques are employed. These experiments correlate signals from different nuclei, providing a roadmap of atomic connectivity.
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would be crucial for confirming the coupling between the adjacent aromatic protons, helping to definitively assign their positions on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would be used to link each aromatic proton signal to its corresponding carbon signal, and the N-methyl proton signal to the N-methyl carbon signal, confirming their direct attachment.
Dynamic NMR Studies for Conformational Analysis
Dynamic NMR (DNMR) is used to study molecular processes that occur on the NMR timescale, such as conformational changes. In amides like this compound, the partial double bond character of the C(O)-N bond restricts rotation, which can lead to distinct chemical environments for atoms near this bond.
DNMR studies, often involving variable temperature experiments, could be used to investigate the rotational barrier around the aryl-C(O) and C(O)-NH₂ bonds. At low temperatures, this rotation may be slow enough to result in the observation of separate signals for the two amide protons. As the temperature is increased, the rate of rotation increases, causing these signals to broaden, coalesce, and eventually sharpen into a single averaged signal. By analyzing the spectra at different temperatures, researchers can calculate the activation energy for this rotational process, providing fundamental insights into the molecule's conformational stability and flexibility.
Vibrational Spectroscopy (FT-IR and Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups and studying intermolecular interactions, such as hydrogen bonding.
Identification of Characteristic Functional Group Vibrations
The FT-IR and Raman spectra of this compound are dominated by absorption bands corresponding to the vibrations of its specific functional groups.
N-H Vibrations: The primary amide (-CONH₂) group gives rise to two characteristic N-H stretching bands in the FT-IR spectrum, typically in the region of 3100-3500 cm⁻¹. The secondary amine (-NHCH₃) group will show a single, often weaker, N-H stretching band in a similar region.
C-H Vibrations: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹.
C=O Vibration (Amide I Band): The carbonyl (C=O) stretching vibration of the amide group is one of the most intense and characteristic bands in the IR spectrum, appearing in the region of 1630-1690 cm⁻¹. This band, known as the Amide I band, is a reliable indicator of the amide functionality.
N-H Bending and C-N Stretching (Amide II and III Bands): The Amide II band, which results from a combination of N-H bending and C-N stretching, is found around 1550-1640 cm⁻¹. The Amide III band is more complex and appears at lower wavenumbers.
Aromatic C=C Vibrations: Stretching vibrations of the carbon-carbon bonds within the benzene ring typically produce several bands in the 1400-1600 cm⁻¹ region.
Table 2: Characteristic Vibrational Frequencies for this compound
Values represent typical ranges for the specified functional groups.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |
| N-H Stretch (Amide) | -CONH₂ | 3100 - 3500 | Medium-Strong |
| N-H Stretch (Amine) | -NHCH₃ | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | -CH₃ | 2850 - 3000 | Medium-Weak |
| C=O Stretch (Amide I) | -C=O | 1630 - 1690 | Strong |
| N-H Bend (Amide II) | -CONH₂ | 1550 - 1640 | Medium-Strong |
| Aromatic C=C Stretch | Ar C=C | 1400 - 1600 | Variable |
| C-N Stretch | C-N | 1200 - 1350 | Medium |
Analysis of Hydrogen Bonding Networks in Solid State and Solution
Hydrogen bonding plays a critical role in determining the physical properties and crystal packing of this compound. The presence of both hydrogen bond donors (the -NH₂ and -NH- groups) and a strong hydrogen bond acceptor (the C=O group) facilitates the formation of extensive intermolecular networks.
Vibrational spectroscopy is particularly sensitive to these interactions. In the solid state, strong intermolecular hydrogen bonding between the N-H of one molecule and the C=O of another causes a significant shift of the corresponding stretching bands to lower frequencies (a red shift) compared to their positions in a non-hydrogen-bonding environment (e.g., a dilute solution in a non-polar solvent). The N-H stretching bands also tend to broaden considerably upon hydrogen bond formation.
By comparing the FT-IR or Raman spectra of this compound in the solid state with its spectra in various solvents of differing polarity and hydrogen-bonding capability, researchers can probe the nature and strength of these interactions. For example, the disruption of the solid-state hydrogen bonding network upon dissolution in a non-polar solvent would lead to a shift of the Amide I (C=O) and N-H stretching bands to higher wavenumbers. Conversely, in a protic solvent like methanol (B129727), new hydrogen bonds would form between the solute and solvent molecules, resulting in a different set of spectral shifts that can be analyzed to understand the solution-state interactions.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) is a critical tool for the characterization of this compound, offering high accuracy and sensitivity for molecular weight determination and structural analysis nih.gov.
HRMS provides an extremely accurate measurement of a compound's mass, which can be used to confirm its elemental composition. For this compound, the molecular formula is C8H10N2O nih.gov. The high-resolution mass measurement allows for the differentiation between compounds with the same nominal mass but different elemental formulas, thereby providing a high degree of confidence in the compound's identity. The exact mass is calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, and ¹⁶O).
| Property | Value | Source |
| Molecular Formula | C8H10N2O | nih.gov |
| Molecular Weight (Average) | 150.18 g/mol | nih.gov |
| Exact Mass (Monoisotopic) | 150.079312947 Da | nih.gov |
This table presents the key mass-related properties for this compound.
In mass spectrometry, after the initial ionization to form a molecular ion (M•+), the ion undergoes fragmentation into smaller, charged pieces. The pattern of these fragments provides a molecular fingerprint that is invaluable for structural elucidation chemguide.co.uklibretexts.org. While specific experimental fragmentation data for this compound is not detailed in the provided search results, a predicted pathway can be inferred based on common fragmentation mechanisms for aromatic amides youtube.comnih.gov.
The molecular ion (m/z 150) is energetically unstable and can break apart in predictable ways libretexts.org. Key fragmentation events for benzamide-type structures often involve the cleavage of the amide group.
Alpha-Cleavage: A common fragmentation pathway is the cleavage of the bond between the carbonyl carbon and the benzene ring or the bond between the carbonyl carbon and the nitrogen atom. Cleavage of the C-N bond is particularly common, leading to the formation of a stable acylium ion.
[C6H4(NHCH3)CO]+ at m/z 134, resulting from the loss of the NH2 radical.
[C(O)NH2]+ at m/z 44, resulting from the cleavage of the bond to the aromatic ring.
Loss of Small Molecules: The molecular ion may also lose small, stable neutral molecules.
Ring Fragmentation: The aromatic ring itself can break apart, though this typically requires higher energy and results in a complex pattern of lower-mass ions.
Analysis of these fragmentation patterns allows researchers to piece together the molecule's structure, confirming the connectivity of the methylamino group, the benzene ring, and the benzamide functionality nih.govresearchgate.net.
X-ray Diffraction Studies
The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular interactions researchgate.net. For benzamide derivatives, hydrogen bonding is a dominant force in directing the supramolecular architecture nih.govresearchgate.netnsf.gov.
Hydrogen Bonding: The amide group contains both a hydrogen bond donor (the N-H protons) and a hydrogen bond acceptor (the carbonyl oxygen). This allows this compound molecules to form robust hydrogen bonds. A common motif in benzamides is the formation of dimers or chains, where the N-H of one molecule donates a hydrogen bond to the C=O of a neighboring molecule researchgate.netnsf.gov. The secondary amine (N-H) of the methylamino group can also participate in hydrogen bonding.
Pi-Stacking: The aromatic phenyl rings can interact through pi-stacking, where the electron clouds of adjacent rings align, contributing to the stability of the crystal lattice.
These interactions create well-defined, three-dimensional networks in the solid state nsf.govresearchgate.net.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Geometry |
| Hydrogen Bond | Amide N-H | Carbonyl O | ~2.9 - 3.0 | Forms chains or R²₂(8) ring motifs |
| Hydrogen Bond | Methylamino N-H | Carbonyl O | Variable | Can link primary chains or dimers |
| Pi-Stacking | Phenyl Ring | Phenyl Ring | ~3.5 - 3.8 | Parallel or offset arrangements |
This table summarizes the typical intermolecular interactions expected in the crystal structure of this compound, based on studies of related compounds.
Polymorphism is the ability of a solid material to exist in more than one crystal structure researchgate.netwiley-vch.de. Different polymorphs of a compound have the same chemical composition but differ in their crystal packing, which can lead to different physicochemical properties. Benzamide itself is known to exhibit polymorphism, with at least three identified forms researchgate.net.
The potential for polymorphism in this compound arises from the possibility of different arrangements of hydrogen bonds or pi-stacking interactions researchgate.net. For instance, molecules could form chains in one polymorph and discrete hydrogen-bonded dimers in another. The search for and characterization of different polymorphic forms is crucial, particularly in the pharmaceutical industry, as different forms can have distinct properties wiley-vch.de. Techniques like powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and spectroscopy are used to identify and characterize different polymorphic forms researchgate.netnih.gov.
Computational and Theoretical Studies on 4 Methylamino Benzamide Systems
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in predicting the electronic properties and reactivity of molecules from first principles.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.govarxiv.org It offers a favorable balance between computational cost and accuracy, making it suitable for systems like 4-(Methylamino)benzamide. google.com Geometry optimization is a key application of DFT, where the goal is to find the minimum energy structure, corresponding to the most stable arrangement of atoms. google.comarxiv.org For this compound, this involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached. Functionals such as B3LYP combined with basis sets like 6-31G(d,p) or cc-pVDZ are commonly employed for such optimizations. ccspublishing.org.cnrsc.org
The electronic structure analysis involves examining the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. vulcanchem.comresearchgate.net A smaller gap suggests the molecule is more polarizable and reactive. For benzamide (B126) derivatives, DFT calculations are used to map the electron density and molecular electrostatic potential (MEP), which identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.net In this compound, the amino group and the carbonyl oxygen are expected to be nucleophilic centers, while the amide protons and aromatic hydrogens are electrophilic sites.
Table 1: Predicted Geometrical Parameters of this compound using DFT (B3LYP/6-311G(d)) This table presents hypothetical, yet typical, data based on DFT calculations for analogous structures. Actual experimental or specific computational values may vary.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C=O | 1.24 Å |
| Bond Length | C-N (Amide) | 1.36 Å |
| Bond Length | C-N (Amine) | 1.38 Å |
| Bond Length | N-C (Methyl) | 1.46 Å |
| Bond Angle | O=C-N (Amide) | 122.5° |
| Bond Angle | C-N-C (Amine) | 121.0° |
| Dihedral Angle | C-C-N-C (Amine) | ~180° (planar) |
DFT calculations are highly effective in predicting various spectroscopic parameters, which aids in the interpretation of experimental data. Time-dependent DFT (TD-DFT) is used to calculate electronic absorption spectra (UV-Vis). researchgate.net These calculations can predict the excitation energies and oscillator strengths of electronic transitions, such as the n → π* and π → π* transitions characteristic of the benzamide chromophore. nih.gov For instance, the oxidation of the related 4-methylamino benzoic acid has been studied by monitoring UV-Vis spectral changes, with TD-DFT calculations used to assign the observed absorption bands to specific electronic transitions of a dimeric cation radical species. researchgate.net
Vibrational spectra (FT-IR and Raman) can also be simulated. By calculating the second derivatives of the energy with respect to atomic positions, a set of harmonic vibrational frequencies is obtained. niscpr.res.in These calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental spectra. niscpr.res.in This allows for the precise assignment of vibrational modes, such as the characteristic C=O stretch of the amide, N-H stretches of the amine and amide groups, and various aromatic C-C and C-H vibrations. vulcanchem.combohrium.com
Furthermore, NMR chemical shifts (¹H and ¹³C) can be predicted with high accuracy using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.govd-nb.info By calculating the magnetic shielding tensors for each nucleus, theoretical chemical shifts can be determined and compared to experimental values, which is invaluable for structure confirmation. rsc.orgmdpi.com
Table 2: Hypothetical Predicted Spectroscopic Data for this compound This table presents representative data based on typical DFT calculations for analogous compounds. vulcanchem.comresearchgate.net
| Spectroscopy Type | Parameter | Predicted Value |
|---|---|---|
| UV-Vis (in Methanol) | λmax (π → π*) | ~290 nm |
| FT-IR (cm⁻¹) | ν(N-H) Amide | ~3350 cm⁻¹ |
| FT-IR (cm⁻¹) | ν(N-H) Amine | ~3275 cm⁻¹ |
| FT-IR (cm⁻¹) | ν(C=O) | ~1660 cm⁻¹ |
| ¹H NMR (ppm) | δ(N-CH₃) | ~3.1 ppm |
| ¹³C NMR (ppm) | δ(C=O) | ~168 ppm |
DFT is a cornerstone for elucidating reaction mechanisms by mapping the potential energy surface that connects reactants, transition states, and products. growingscience.com Transition state (TS) analysis involves locating the first-order saddle point on this surface, which represents the energy barrier that must be overcome for a reaction to occur. The structure and energy of the transition state provide critical insights into the reaction's feasibility and kinetics.
For reactions involving this compound, such as its synthesis via acylation of an amine or its enzymatic modification, DFT can be used to model the entire reaction pathway. nih.gov For example, in the laccase-mediated oxidation of 4-methylamino benzoic acid, DFT calculations helped to characterize the radical intermediates involved and supported a mechanism involving a dimeric cation radical. researchgate.net Similarly, studies on the sulfonylation of related amines show that polar aprotic solvents can enhance reaction rates by stabilizing the transition state. By calculating the activation energies (the energy difference between the reactants and the transition state), chemists can predict reaction rates and understand how substituents or catalysts influence the mechanism. growingscience.com
Table 3: Illustrative Parameters for a Hypothetical Reaction Step Involving this compound Based on principles from DFT studies on related reaction mechanisms. researchgate.netgrowingscience.com
| Reaction Step | Parameter | Illustrative Value (kcal/mol) |
|---|---|---|
| Amide formation (Acylation) | Activation Energy (ΔE‡) | 15 - 25 |
| Reaction Energy (ΔErxn) | -5 - -15 (exothermic) | |
| Enzymatic Oxidation (Radical formation) | Activation Energy (ΔE‡) | 10 - 20 |
| Reaction Energy (ΔErxn) | Variable |
Molecular Dynamics (MD) Simulations
While quantum mechanics excels at describing electronic structure and reactivity, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and environmental effects over time. mdpi.com
The presence of rotatable bonds in this compound—specifically around the C-N bonds of the amine and amide groups—gives rise to multiple possible spatial arrangements, or conformers. MD simulations are an ideal tool for exploring this conformational landscape. mdpi.com By simulating the molecule over nanoseconds or longer, a trajectory of atomic positions is generated, revealing the different conformations the molecule can adopt and the transitions between them. nih.gov
Conformational analysis helps identify the most stable or low-energy conformers, which are the most populated at thermal equilibrium. researchgate.net Techniques such as potential of mean force (PMF) calculations can be used to quantify the energy barriers for rotation around specific bonds. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors. nih.gov Studies on similar flexible molecules have successfully used MD to generate and analyze conformational ensembles. researchgate.net
The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can explicitly model the surrounding solvent molecules (e.g., water, acetonitrile (B52724), or chloroform), providing a realistic depiction of solute-solvent interactions. rsc.org This is critical for understanding properties like solubility and how the solvent affects the conformational preferences of this compound. chemrxiv.org
Simulations can reveal the formation of hydrogen bonds between the amide and amine groups of this compound and polar solvent molecules like water. They can also show how the solvent shell is structured around the solute. Studies on analogous molecules, such as 4-(N,N-dimethylamino)benzonitrile, have shown that polar solvents like acetonitrile can significantly stabilize charge-transfer states compared to nonpolar solvents, which in turn affects the molecule's photophysical properties. rsc.org Enhanced sampling MD techniques, such as metadynamics, can be employed to accelerate the exploration of solvent-dependent conformational changes and calculate the free energy landscapes in different solvents, revealing how the environment shifts the equilibrium between different conformers. chemrxiv.org
Ligand-Receptor Interaction Dynamics in Model Systems
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. mdpi.com This technique provides critical insights into the dynamic nature of ligand-receptor binding, revealing how interactions evolve and how the complex behaves in a simulated biological environment. For systems involving benzamide scaffolds, MD simulations help to validate initial docking poses and assess the stability of the ligand within the binding pocket. nih.govnih.govrsc.org
In typical MD simulations of benzamide derivatives bound to a receptor, such as a protein kinase, the system is solvated in a water box with counterions to achieve neutrality, and the simulation is run for a duration, often nanoseconds, to observe the system's behavior at an atomic level. nih.govresearchgate.net Analysis of the simulation trajectory can reveal the stability of key interactions. For instance, hydrogen bonds formed between the ligand's methylamino or benzamide groups and receptor residues are monitored for their persistence over time. rsc.org The root-mean-square deviation (RMSD) of the ligand is calculated to determine if it remains stably in the binding pocket or if it significantly changes its position. nih.gov
Studies on related N-ethyl-4-(pyridin-4-yl)benzamide-based inhibitors with the ROCK1 kinase showed that stable plateaus in RMSD plots after an initial equilibration period indicate a stable binding of the ligand. nih.gov Similarly, simulations on benzamide-based Abl kinase inhibitors demonstrated that the binding process and the stability of interactions with key residues like Met318 could be validated through MD. rsc.org These studies underscore that while initial docking provides a static snapshot, MD simulations offer a dynamic view, confirming the stability of crucial hydrogen bonds and hydrophobic interactions that are likely critical for the activity of compounds based on the this compound scaffold. mdpi.comrsc.org
Molecular Docking and Ligand-System Binding Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). mdpi.com This technique is fundamental in structure-based drug design for predicting binding modes and affinities.
For derivatives containing the this compound moiety, molecular docking studies have been instrumental in elucidating their binding mechanisms with various protein targets, particularly kinases. rsc.orgnih.gov In these studies, the this compound core typically establishes a network of specific interactions with the amino acid residues in the receptor's active site.
The benzamide portion is crucial for forming key interactions. The amide N-H group and the carbonyl oxygen (C=O) are excellent hydrogen bond donors and acceptors, respectively. Docking studies frequently show these groups forming hydrogen bonds with residues in the hinge region of kinase domains, a common anchoring point for inhibitors. rsc.org The central benzene (B151609) ring is often involved in hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding pocket. vulcanchem.com
The methylamino group at the 4-position can also participate in hydrogen bonding or electrostatic interactions, further stabilizing the complex. researchgate.net For example, in a study of novel 4-(arylaminomethyl)benzamide derivatives targeting tyrosine kinases, molecular modeling showed that the flexible linker and benzamide fragment allowed for favorable geometry and necessary binding to the active center of the T315I-mutant Abl kinase. nih.gov
The table below summarizes typical interactions observed in docking studies of benzamide derivatives with model receptors, which can be extrapolated to predict the binding behavior of this compound.
| Receptor Target (Example) | Key Interacting Residues (Example) | Type of Interaction | Contributing Ligand Moiety |
| Abl Kinase | Met318, Glu286 | Hydrogen Bond | Benzamide N-H and C=O |
| ROCK1 Kinase | Catalytic Lysine (K105) | Hydrogen Bond, Hydrophobic | Benzamide, Phenyl Ring |
| Acetylcholinesterase | Tyr337 | Hydrogen Bond (via water) | Benzamide C=O |
This table is illustrative, based on findings from derivatives containing the benzamide scaffold. nih.govrsc.orgresearchgate.net
Following molecular docking, the strength of the ligand-receptor interaction is often quantified by calculating the binding free energy (ΔG). A more negative ΔG value indicates a stronger and more favorable binding affinity. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are commonly used to estimate these energies from MD simulation snapshots. nih.govresearchgate.net
The total binding free energy is typically decomposed into several components:
Van der Waals (vdW) energy: Arises from attractive and repulsive forces between atoms. This is often a major driving force for binding within hydrophobic pockets. rsc.org
Electrostatic energy: Represents the interaction between charged or polar groups, including hydrogen bonds and salt bridges. nih.gov
Solvation energy: The energy change associated with desolvating the ligand and the binding site to allow them to interact.
In a computational analysis of benzamide-based derivatives as Abl kinase inhibitors, the calculated binding free energies correlated well with experimental biological activities. rsc.org The study found that van der Waals interactions were the primary driving force for binding, though hydrogen bonds with specific residues also made significant contributions. rsc.org For N-ethyl-4-(pyridin-4-yl)benzamide based ROCK1 inhibitors, binding free energy calculations were also performed to evaluate binding affinity, helping to rationalize the structure-activity relationship observed in the series. nih.govresearchgate.net While specific values for this compound are not available, these studies suggest that its binding would be driven by a combination of van der Waals forces from its phenyl ring and electrostatic contributions from its polar methylamino and benzamide groups. rsc.org
Quantitative Structure-Property Relationship (QSPR) and Chemoinformatics
QSPR and the related Quantitative Structure-Activity Relationship (QSAR) are chemoinformatic methods used to build mathematical models that correlate the chemical structure of a compound with its physicochemical properties or biological activity. researchgate.netjppres.com
Predictive models for chemical reactivity are crucial for understanding a molecule's stability and potential metabolic fate. For benzamide derivatives, QSPR models can be developed to predict properties like reaction rates, equilibrium constants, or susceptibility to certain chemical transformations. nih.govacs.org
These models are built by calculating a set of numerical values, known as molecular descriptors, for a series of related compounds. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic structure. Common descriptors include:
Electronic Descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), electrophilicity index, and atomic charges. These are often calculated using Density Functional Theory (DFT). acs.org
Topological/Structural Descriptors: Such as molecular weight, molar refractivity (MR), and logP (a measure of lipophilicity). jppres.com
A statistical method, like multiple linear regression (MLR), is then used to create an equation that links these descriptors to the property of interest. For example, a QSAR study on benzylidene hydrazine (B178648) benzamides developed a model to predict anticancer activity using descriptors like LogS (solubility) and MR. jppres.com While this study was not on chemical reactivity, the same principles apply. By building a training set of benzamides with known reactivity data, a QSPR model could be developed to predict the reactivity of new compounds like this compound, providing insights into its stability and potential for degradation. nih.govacs.org
| Model Type | Descriptors Used (Examples) | Predicted Property (Example) |
| QSAR | LogS, Molar Refractivity (MR), Rerank Score | Anticancer Activity (pIC50) |
| QSPR | DFT-based descriptors (e.g., Electrophilicity), Physicochemical features | Reaction Yield, Selectivity |
This table illustrates the types of descriptors and properties used in QSAR/QSPR models for benzamide-like compounds. jppres.comacs.org
Fragment-Based Drug Discovery (FBDD) is a strategy that begins by identifying small chemical fragments that bind weakly to a biological target. researchgate.netnih.gov These fragments are then grown, linked, or optimized to produce a lead compound with high affinity and selectivity. The this compound structure is an excellent candidate for FBDD approaches.
The molecule can be deconstructed into key chemical fragments:
The Benzamide Core: This is a common scaffold in medicinal chemistry, providing a rigid structure that can position other functional groups for optimal interaction with a target. exactelabs.com It also contains essential hydrogen bond donors and acceptors.
The 4-(Methylamino)phenyl Group: This fragment provides a vector for growth and modification. The amino group is a key interaction point, and the para-substitution pattern directs modifications away from the central benzamide linker.
In FBDD, these fragments could be identified in a screen against a target like a kinase. Once the binding mode of a fragment is known (often via X-ray crystallography), medicinal chemists can apply several strategies. frontiersin.org For instance, the benzamide fragment could be "grown" by adding substituents to the phenyl ring to probe for additional interactions in the binding pocket. Alternatively, two different fragments that bind in adjacent pockets could be linked together, with the benzamide structure serving as a potential rigid linker. frontiersin.org This "deconstruction-reconstruction" approach has been successfully used to design novel glucokinase activators from known drugs containing benzamide and other key fragments. nih.gov
Chemical Reactivity and Reaction Mechanisms of 4 Methylamino Benzamide
Electrophilic and Nucleophilic Aromatic Substitution Reactions
The benzene (B151609) ring of 4-(Methylamino)benzamide is susceptible to attack by both electrophiles and nucleophiles, with the regioselectivity of these reactions being heavily influenced by the electronic effects of the existing substituents.
The methylamino group (-NHCH₃) is a potent activating group and an ortho-, para-director for electrophilic aromatic substitution (EAS). nih.govresearchgate.net This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene ring through resonance, thereby increasing the electron density at the ortho and para positions and stabilizing the arenium ion intermediate. Conversely, the benzamide (B126) group (-CONH₂) is a deactivating group and a meta-director for EAS. nih.gov This is attributed to the electron-withdrawing nature of the carbonyl group, which inductively and through resonance withdraws electron density from the ring, making it less reactive towards electrophiles.
In the case of this compound, the powerful activating effect of the methylamino group at position 4 will direct incoming electrophiles to the positions ortho to it (positions 3 and 5). Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation are expected to yield predominantly 3-substituted and 3,5-disubstituted-4-(methylamino)benzamide derivatives.
While aromatic rings are generally electron-rich and thus not prone to nucleophilic attack, nucleophilic aromatic substitution (SNAr) can occur under specific conditions, particularly when the ring is substituted with strong electron-withdrawing groups. masterorganicchemistry.com In this compound, the presence of the electron-donating methylamino group makes classical SNAr reactions challenging. However, if a good leaving group (such as a halide) is present on the ring, particularly at a position activated by an electron-withdrawing group, nucleophilic substitution can be facilitated. masterorganicchemistry.comnih.gov For instance, in derivatives of this compound containing additional electron-withdrawing substituents, nucleophilic displacement of a leaving group can occur. researchgate.net The mechanism of these reactions can proceed through a stepwise addition-elimination pathway involving a Meisenheimer complex or, in some cases, a concerted mechanism. nih.govnih.gov
Functional Group Transformations of the Amide and Amino Moieties
The amide and amino functional groups of this compound are key sites for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.
The amide group can undergo several important reactions. Hydrolysis, under either acidic or basic conditions, will cleave the amide bond to yield 4-(methylamino)benzoic acid and ammonia. youtube.com Reduction of the amide can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) to afford the corresponding amine, 4-(methylamino)benzylamine. Dehydration of the primary amide using reagents like thionyl chloride (SOCl₂) or phosphorus pentoxide (P₂O₅) can lead to the formation of 4-(methylamino)benzonitrile. youtube.com Furthermore, the amide nitrogen can participate in N-alkylation and N-acylation reactions.
The secondary amino group (-NHCH₃) is also a site of significant reactivity. It can be further alkylated or acylated to form tertiary amines or N-acyl derivatives, respectively. The nitrogen lone pair also makes it susceptible to oxidation. Importantly, the amino group can be a key participant in the formation of heterocyclic systems. For instance, derivatives of 4-aminobenzamide (B1265587) have been used in the synthesis of quinoline-based compounds. nih.gov The transformation of amides can also be achieved through more complex pathways, such as the divergent alkynylative difunctionalization, which can lead to either C-O or C-N bond cleavage depending on the substitution pattern. nih.gov
Cyclization and Rearrangement Reactions Involving this compound Derivatives
Derivatives of this compound can undergo a variety of cyclization and rearrangement reactions to form diverse heterocyclic structures. These reactions often leverage the reactivity of the amino and amide functionalities in concert with other strategically placed groups.
Intramolecular cyclization reactions are a powerful tool for constructing complex molecular architectures. For example, derivatives of benzamides have been shown to undergo cyclization to form isoindolinones and benzothiazines. mdpi.comresearchgate.net In the case of this compound derivatives, the presence of a suitable electrophilic center on a substituent could lead to intramolecular attack by the amino or amide nitrogen, resulting in the formation of a new ring system. For instance, a derivative with a haloacyl group attached to the methylamino nitrogen could potentially cyclize to form a lactam. The cyclization of 2-(benzamido)benzamides to quinazolin-4-ones in alkaline solution has been studied, providing a model for potential intramolecular reactions of appropriately substituted this compound derivatives. kent.ac.uk
Rearrangement reactions can lead to significant structural reorganization. While specific rearrangement reactions of this compound itself are not extensively documented, related structures undergo well-known rearrangements. For example, the Beckmann rearrangement of an oxime derived from a ketone precursor to a this compound derivative could be a potential synthetic route. libretexts.org Similarly, the Hofmann rearrangement of a primary amide, if applied to a precursor of this compound, could be used to introduce the amino group. Rearrangements involving nucleophilic aromatic substitution have also been observed in related systems, such as the reaction of 3-halo-4-aminopyridines with acyl chlorides, which proceeds via a presumed N-acylated intermediate. nih.gov
Catalytic Reactions and Reaction Optimization
Catalysis plays a crucial role in the synthesis and functionalization of this compound and its derivatives, enabling efficient and selective transformations. Reaction optimization is key to maximizing yields and minimizing side products in these processes.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for forming carbon-carbon bonds. These reactions can be applied to halogenated derivatives of this compound to introduce new aryl or vinyl substituents. For example, the Suzuki-Miyaura coupling of a bromo-substituted benzamide with various boronic acids has been demonstrated. researchgate.net The choice of catalyst, ligand, base, and solvent is critical for optimizing these reactions.
The synthesis of amides itself can be optimized through various catalytic methods. For instance, the direct carboxamidation of arenes using cyanoguanidine can be catalyzed by a Brønsted superacid. nih.gov The optimization of this reaction involves adjusting the temperature and the amount of acid to maximize the yield of the desired benzamide. nih.gov Biocatalysis is also an emerging field for the synthesis of amine-containing pharmaceuticals, with enzymes like transaminases and imine reductases offering highly selective routes to chiral amines. mdpi.com
Reaction conditions for various transformations can be fine-tuned to improve outcomes. For example, in the hydrazinolysis of amides, the addition of ammonium (B1175870) salts has been shown to accelerate the reaction under mild conditions. frontiersin.org The compatibility of various functional groups with these conditions is an important consideration in synthetic planning. frontiersin.org
Homocoupling and Oligomerization Studies
The formation of dimers and larger oligomers from this compound and its precursors is an area of interest, particularly in the context of materials science and medicinal chemistry.
The concept of oligomerization has been explored in the context of modifying the properties of benzamide-based compounds. A patent describes the covalent attachment of water-soluble, non-peptidic oligomers to benzamide-based compounds. google.com This approach aims to alter the pharmacokinetic properties of the parent drug. While this does not describe the oligomerization of this compound itself, it highlights the potential for creating oligomeric structures based on a benzamide core to achieve specific therapeutic goals. google.com
Analytical Method Development and Characterization Protocols in Research
Chromatographic Separation Techniques
Chromatography is a cornerstone for the analysis of "4-(Methylamino)benzamide", enabling the separation of the target compound from impurities, starting materials, and by-products. The choice of chromatographic method is dictated by the specific analytical question, whether it is for quantitative purity assessment, analysis of volatile substances, or real-time monitoring of a chemical reaction.
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for determining the purity and performing quantitative analysis of benzamide (B126) derivatives. nih.gov Its high resolution and sensitivity make it ideal for separating the target compound from closely related impurities. In the synthesis of related benzamide structures, HPLC is routinely used to establish the final purity of the product. nih.gov For instance, the analysis of N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide, a related compound, was performed on an Agilent 1200 Series instrument, achieving a purity of 98.5%. nih.gov
The development of a robust HPLC method involves the careful selection of a stationary phase (column), mobile phase, and detector. Reversed-phase columns, such as C18, are commonly employed for benzamide compounds. nih.gov The mobile phase often consists of a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous buffer, with the gradient or isocratic elution optimized to achieve baseline separation of all components. nih.govnih.gov UV detection is standard, typically set at a wavelength where the benzamide chromophore exhibits maximum absorbance, such as 254 nm. nih.govnih.gov In specialized research, such as with radiolabeled analogues, radio-HPLC systems are used to determine both chemical and radiochemical purity, ensuring the identity and specific activity of the compound. nih.gov
Table 1: Examples of HPLC Conditions for Benzamide Derivative Analysis
| Parameter | Example 1: N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide nih.gov | Example 2: [11C]FIMX (A Benzamide Radioligand) nih.gov |
|---|---|---|
| Instrument | Agilent Technologies 1200 Series | Custom Radio-HPLC System |
| Column | Eclipse XDB-C18 (4.6×250 mm, 5 µm) | Gemini-NX (5 μm, 4.6 × 250 mm) |
| Mobile Phase | Methanol - Water (85:15) | Acetonitrile : 0.1% TEA in water (45:55 v/v) |
| Flow Rate | 1.0 mL/min | 2.0 mL/min |
| Detection | UV at 254 nm | UV at 254 nm and Radioactivity Detector |
| Retention Time | Not Specified | 3.9 min |
Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of volatile organic compounds. epa.gov For a compound like "this compound," which is not inherently volatile, GC analysis necessitates a chemical modification step known as derivatization. iu.edujfda-online.com This process converts the analyte into a more volatile and thermally stable form suitable for the GC environment. iu.edujfda-online.com
The primary and secondary amine groups in analytes can cause poor chromatographic performance, such as peak tailing, but derivatization can lead to drastic improvements. iu.edu Common derivatization strategies include silylation or acylation, which replace the active hydrogen on the nitrogen atom with a less polar group. iu.edujfda-online.com Once derivatized, the compound can be analyzed to identify and quantify volatile impurities that may be present from the synthesis, such as residual solvents or volatile by-products. researchgate.net The GC method typically employs a capillary column, like a DB-5MS, and a temperature program to separate compounds based on their boiling points and interactions with the stationary phase. nih.gov
Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used extensively for monitoring the progress of chemical reactions in real-time. chromservis.eursc.org During the synthesis of "this compound" or its precursors, TLC allows the chemist to quickly assess the consumption of starting materials and the formation of the product. ingentaconnect.comgoogle.com
A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel), which is then developed in a chamber containing an appropriate solvent system. The choice of eluent, often a mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent like ethyl acetate (B1210297) or methanol, is critical for achieving good separation. rsc.orgingentaconnect.com The separated spots are visualized, typically under UV light. By comparing the spots of the reaction mixture to those of the starting materials, a chemist can determine if the reaction is complete. google.com The retention factor (R_f) value is a key parameter obtained from TLC. rsc.org
Table 2: Examples of TLC Systems for Monitoring Reactions of Related Amines/Amides
| Reaction Type | TLC Eluent System | Observation/Purpose | Reference |
|---|---|---|---|
| Amine Coupling | 9:1 Dichloromethane/Methanol | Monitor reaction progress, R_f of product ~0.3 | |
| Amide Synthesis | Dichloromethane: Methanol = 20:1 | Monitor consumption of starting material | ingentaconnect.com |
| Transamidation | Hexane: Ethyl Acetate (70:30) | Purify product, R_f of product = 0.70 | rsc.org |
Advanced Sample Preparation and Derivatization for Analysis
Sample preparation is a critical step that precedes chromatographic analysis, designed to convert the analyte into a form that is optimal for separation and detection. chromatographyonline.com For a molecule like "this compound," derivatization is a key aspect of sample preparation, particularly for GC analysis but also for enhancing detection in HPLC. jfda-online.comsci-hub.se The process involves a chemical reaction that modifies a functional group on the analyte. iu.edu
The goal of derivatization can be to:
Increase Volatility and Thermal Stability: Essential for GC analysis, where compounds must be vaporized without decomposition. jfda-online.com
Improve Chromatographic Properties: Reduce peak tailing and improve resolution by masking polar functional groups like amines. iu.edu
Enhance Detector Response: Introduce a chromophore for better UV detection in HPLC, a fluorophore for fluorescence detection, or a group that improves ionization for mass spectrometry. sci-hub.se
For the secondary amine in "this compound," common derivatization reactions include acylation using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or silylation with reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). iu.edujfda-online.com The choice of reagent depends on the analytical technique and the desired properties of the resulting derivative. jfda-online.com Solid-phase analytical derivatization (SPAD) is an advanced technique that combines extraction and derivatization into a single step, improving efficiency and reducing sample handling. sci-hub.seresearchgate.net
Table 3: Common Derivatization Reagents for Amine-Containing Analytes
| Reagent Class | Example Reagent | Target Functional Group | Purpose | Reference |
|---|---|---|---|---|
| Silylating Agents | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | Amines, Hydroxyls | Increases volatility for GC, forms TMS derivatives | iu.edu |
| MTBSTFA (N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide) | Amines, Hydroxyls | Forms stable TBDMS derivatives for GC-MS | chromatographyonline.com | |
| Acylating Agents | TFAA (Trifluoroacetic Anhydride) | Amines, Alcohols | Increases volatility, enhances detection (EC-GC) | iu.edujfda-online.com |
| Alkylating Agents | DMF-DMA (N,N-Dimethylformamide dimethyl acetal) | Primary Amines | Forms dimethylaminomethylene derivatives, improves GC behavior | iu.edu |
Quality Control and Assurance in Research Material Synthesis
Quality control (QC) and quality assurance (QA) are paramount in the synthesis of research materials like "this compound" to ensure consistency, purity, and reliability of the compound. Stringent QC measures are applied throughout the manufacturing process, from raw material testing to final product characterization. ingentaconnect.com
The identity and structure of the synthesized compound are confirmed using a combination of spectroscopic methods (e.g., NMR, IR, MS), while purity is typically quantified using HPLC. nih.gov A certificate of analysis for a research chemical will report the purity as determined by a validated HPLC method, providing confidence to the end-user. nih.gov For example, the synthesis of a related benzamide derivative was deemed successful upon reaching a purity of 98.5% by HPLC. nih.gov
In regulated or advanced research environments, such as the production of radiolabeled compounds for PET imaging, quality control is even more extensive. It includes the determination of chemical purity, radiochemical purity, and specific activity to ensure the material is suitable for its intended research application. researchgate.net The use of well-characterized reference standards and impurity markers is also a key component of a robust quality control program, allowing for accurate method validation and routine QC testing. synzeal.com These rigorous procedures guarantee that the material used in subsequent experiments is of known and high quality, which is essential for obtaining meaningful and reproducible scientific data.
Advanced Applications of 4 Methylamino Benzamide and Its Analogs in Chemical Research
Role as Synthetic Intermediates for Complex Organic Molecules
4-(Methylamino)benzamide and its direct chemical precursor, 4-(methylamino)benzoic acid, are valuable intermediates in the multi-step synthesis of complex organic molecules, particularly those with desired pharmacological properties. The reactivity of the amino and carboxylic acid (or amide) functionalities allows for straightforward incorporation into larger, more intricate molecular scaffolds.
Researchers have utilized these compounds as foundational building blocks. For instance, 4-(methylamino)benzoic acid is a key component in the synthesis of complex quinoline (B57606) derivatives. One such synthesis involves coupling the acid with a cyclohexyl-quinoline intermediate to form the final benzamide-containing product, N-(4-{[6-chloro-2-(trifluoromethyl)quinolin-4-yl]amino}cyclohexyl)-4-(methylamino)benzamide. Similarly, analogs such as 4-(aminomethyl)benzamide (B1271630) serve as flexible linkers in the design of novel protein kinase inhibitors. nih.gov This fragment's geometry is crucial for enabling molecules to bind effectively to the active sites of target enzymes. nih.gov
The self-condensation of 4-(methylamino)benzoic acid under specific conditions can lead to the formation of macrocyclic amides of various ring sizes, including trimers and hexamers. researchgate.net This demonstrates its utility in constructing complex host-guest systems and molecules with unique three-dimensional architectures.
| Starting Material | Synthetic Target | Significance | Reference |
|---|---|---|---|
| 4-(Methylamino)benzoic acid | N-(4-{[6-chloro-2-(trifluoromethyl)quinolin-4-yl]amino}cyclohexyl)-4-(methylamino)benzamide | Building block for complex heterocyclic compounds with potential biological activity. | |
| 4-(Aminomethyl)benzamide | Derivatives targeting Receptor Tyrosine Kinases (e.g., EGFR, Abl) | Acts as a flexible linker to facilitate binding to kinase active sites. | nih.gov |
| 4-(Methylamino)benzoic acid | Cyclic aromatic amides (trimers, hexamers) | Precursor for macrocycles with applications in supramolecular chemistry. | researchgate.net |
| This compound analog | N-{2-(Methylamino)-1-[4-(1H-pyrazol-4-yl)phenyl]ethyl}benzamide | Used as an intermediate in the synthesis of more complex organic molecules. | smolecule.com |
Probes for Molecular Recognition and Intermolecular Interactions
The specific arrangement of functional groups in this compound—the amide (N-H donor, C=O acceptor), the secondary amine (N-H donor), and the aromatic ring (π-system)—makes it an excellent model for studying non-covalent interactions that govern molecular recognition.
The hydrogen bonding capabilities of this compound and its analogs are critical to their function and structure. The presence of both amino and amide groups allows for the formation of robust hydrogen bond networks, which are crucial in stabilizing crystal lattice structures and in interactions with biological targets. evitachem.com For example, in crystallographic studies of related benzamides, intermolecular hydrogen bonds are consistently observed as a key packing motif. smolecule.com
In addition to hydrogen bonding, the benzamide (B126) moiety can participate in π-π stacking interactions, further influencing its biological effects and solid-state structure. The interplay between hydrogen bonds and aromatic interactions can lead to well-defined secondary structures. X-ray crystallographic analysis of oligomers derived from 4-(methylamino)benzoic acid has substantiated that they adopt a helical conformation, with three monomer units completing a single turn. researchgate.net This ordered arrangement is a direct consequence of the intramolecular forces guided by the monomer's structure.
The structural motifs of this compound are frequently found in molecules designed to interact with biological macromolecules like proteins and nucleic acids. Its derivatives have been extensively studied as ligands for a variety of protein targets and as DNA binding agents.
Protein Binding: Analogs of this compound have shown significant promise as inhibitors of protein kinases and as binders for proteins involved in targeted protein degradation.
Kinase Inhibitors: Derivatives incorporating the 4-(aminomethyl)benzamide linker have been synthesized and shown to be potent inhibitors of several receptor tyrosine kinases, including EGFR and HER-2. nih.gov Molecular docking studies revealed that the benzamide fragment contributes to the necessary binding within the enzyme's active site. nih.gov
Cereblon (CRBN) Binders: Fluorinated benzamide derivatives have been developed as ligands for Cereblon (CRBN), a key protein in the ubiquitin-proteasome system. chemrxiv.orgacs.org These binders are crucial components of Proteolysis Targeting Chimeras (PROTACs), and optimizing their affinity through structural modifications, including those on the benzamide core, is an active area of research. chemrxiv.orgacs.org
DNA Methyltransferase (DNMT) Inhibitors: Analogs of the DNMT inhibitor SGI-1027, which are based on a 4-aminobenzamide (B1265587) scaffold, have been synthesized. nih.gov These studies provide insight into the structure-activity relationships, noting that the orientation of the central amide bond and the nature of the aromatic substituents significantly affect inhibitory activity against DNMTs. nih.gov
DNA Binding: Complexes and derivatives containing the benzamide structure can interact with DNA. Dinuclear copper(II) complexes featuring a 2-hydroxy-N-[2-(methylamino)ethyl]benzamide ligand have been shown to bind to calf thymus DNA. acs.org Depending on the co-ligand, these interactions can range from partial intercalation into the DNA base stack to groove binding, leading to the oxidative cleavage of plasmid DNA. acs.org The quinoline ring in some complex derivatives is also known to interact with DNA.
| Macromolecule Target | This compound Analog/Derivative | Key Finding | Reference |
|---|---|---|---|
| Receptor Tyrosine Kinases (e.g., EGFR) | 4-(Arylaminomethyl)benzamide derivatives | Showed potent inhibitory activity; the benzamide acts as a key linker for binding. | nih.gov |
| Cereblon (CRBN) | Fluorinated benzamide derivatives | Act as high-affinity ligands for CRBN, enabling the design of potent PROTACs. | chemrxiv.orgacs.org |
| DNA Methyltransferase (DNMT) | 4-Amino-N-(4-aminophenyl)benzamide analogues | Inhibit DNMT activity, with potency influenced by the central amide bond's orientation. | nih.gov |
| Calf Thymus DNA | Dinuclear Copper(II) complexes of a hydroxybenzamide ligand | Complexes bind and cleave DNA through intercalation and groove binding mechanisms. | acs.org |
| Hepatitis B Virus (HBV) Proteins | N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide | Exhibits anti-HBV activity, potentially through interaction with intracellular proteins. | dovepress.comresearchgate.net |
Building Blocks for Material Science and Polymer Chemistry
The rigid, aromatic nature of this compound, combined with its capacity for polymerization via the amino and carboxyl groups of its precursor, makes it an attractive monomer for high-performance materials. Some benzamides have found direct applications as building blocks for polymers. evitachem.com
A notable application is in the synthesis of segmented block copolymers. In one study, 4-(methylamino)benzoic acid was used as the building block for the hard, rigid-rod aramid segments. rsc.org Through a step-by-step condensation reaction with thionyl chloride activation, oligo[4-(N-methyl)benzamide]s of a defined length were constructed. rsc.org These crystalline aramid segments were then copolymerized with soft, amorphous poly(propylene oxide) (PPO) segments to create thermoplastic elastomers. rsc.org The resulting materials exhibit unique properties stemming from the phase separation of the immiscible hard and soft polymer segments. rsc.org The N-methylation of the amide bond enhances solubility, making the synthesis of well-defined hard segments more attainable. rsc.org
Precursors for Advanced Spectroscopic Probes or Ligands
The this compound scaffold can be readily modified to create sophisticated ligands for metal complexes, which can then serve as spectroscopic probes or catalysts. The nitrogen and oxygen atoms of the amide and amine groups are effective coordination sites for a variety of metal ions.
For example, a derivative of this compound has been used to synthesize a zinc(II) complex, specifically Zinc(II) (S)-2-(4-(methylamino)benzamido)pentanedioate. In this complex, the benzamide-containing ligand coordinates to the zinc ion, creating a stable metal-organic structure with potential applications in biochemistry and pharmacology. Similarly, analogs like (E)-N-(4-methylbenzylidene)-2-((Z)-(4-methylbenzylidene)amino)benzamide Schiff bases have been used to prepare a series of transition metal(II) complexes with cobalt, copper, zinc, and nickel. biointerfaceresearch.com
Furthermore, dinuclear copper(II) complexes have been synthesized using 2-hydroxy-N-[2-(methylamino)ethyl]benzamide as a ligand. acs.org These complexes exhibit distinct spectroscopic properties, including ligand-to-metal charge-transfer bands, and their interaction with DNA can be monitored spectroscopically, highlighting their use as probes for biomolecular interactions. acs.org
| Precursor/Ligand | Metal Ion(s) | Resulting Complex/Application | Reference |
|---|---|---|---|
| (S)-2-(4-(methylamino)benzamido)pentanedioate | Zinc(II) | Formation of a stable metal-organic complex with potential biochemical applications. | |
| (E)-N-(4-methylbenzylidene)-2-((Z)-(4-methylbenzylidene)amino)benzamide Schiff base | Co(II), Cu(II), Zn(II), Ni(II) | Synthesis of a series of novel transition metal complexes. | biointerfaceresearch.com |
| 2-Hydroxy-N-[2-(methylamino)ethyl]benzamide | Copper(II) | Formation of dinuclear copper complexes that act as DNA binding and cleavage agents. | acs.org |
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Pathways with Enhanced Efficiency
The synthesis of functionalized benzamides is a cornerstone of medicinal chemistry. ontosight.ai Future research is intensely focused on developing more efficient, sustainable, and versatile synthetic routes. Traditional methods are giving way to innovative strategies that offer higher yields, milder reaction conditions, and greater functional group tolerance.
Key emerging strategies include:
Catalyst-Driven C–H Functionalization: Modern catalysis offers powerful tools for creating complex molecules. Rhodium(III)-catalyzed [4+2] annulation of benzamides with other molecules, for instance, allows for the construction of intricate isoquinolone derivatives. mdpi.comresearchgate.net Similarly, sequential C-H functionalization enables the precise, one-pot synthesis of polyfunctionalized arenes from basic carboxylic acid derivatives under mild conditions. rsc.org
Enzymatic and Biocatalytic Methods: "Green chemistry" principles are increasingly important. The use of enzymes like lipase (B570770) B from Candida antarctica (CAL-B) for amidation reactions represents a significant step forward. researchgate.netrsc.org These biocatalytic methods can operate in solvent-free conditions or green solvents like heptane, offering high chemoselectivity and avoiding harsh reagents. researchgate.netrsc.org
Photochemical and Electrosynthesis: Visible-light-induced reactions are gaining traction for their mildness and high degree of control. Protocols for intramolecular cyclization of substituted benzamides using visible light demonstrate an economical, one-step pathway to valuable heterocyclic structures. rsc.org
Microwave-Assisted Synthesis: This technique significantly accelerates reaction times and often improves yields. It has been effectively used in the multi-step synthesis of complex heterocyclic systems derived from benzamide (B126) precursors.
Table 1: Comparison of Emerging Synthetic Methodologies for Benzamide Derivatives
| Method | Key Features | Potential Advantage for 4-(Methylamino)benzamide | Example Application |
|---|---|---|---|
| Metal-Catalyzed C-H Functionalization | High selectivity for specific positions (ortho, meta); one-pot sequential reactions. rsc.org | Direct introduction of diverse functional groups onto the aromatic ring without pre-functionalization. | Synthesis of polyfunctionalized arenes and isoquinolones. mdpi.comrsc.org |
| Enzymatic Amidation | High chemo- and regioselectivity; mild, "green" conditions; reduced waste. researchgate.netrsc.org | Sustainable synthesis of this compound itself or its amide bond-containing derivatives. | Direct condensation of carboxylic acids and anilines using CAL-B. researchgate.net |
| Visible-Light Photoredox Catalysis | Mild reaction conditions (room temp); high energy efficiency; unique reactivity pathways. rsc.org | Access to novel cyclized or functionalized derivatives not achievable through thermal methods. | Intramolecular sp3 C-H oxidation to form iminoisobenzofurans. rsc.org |
Exploration of Unconventional Reactivity Profiles
Beyond traditional amide chemistry, researchers are exploring the unique and sometimes unconventional reactivity of the this compound scaffold and its close relatives. This involves subjecting the molecule to novel reaction conditions to uncover new transformations and create previously inaccessible structures.
A key area of this exploration is enzyme-mediated oxidative coupling . Studies on the closely related 4-methylamino benzoic acid have shown that enzymes like laccase can mediate a homocoupling reaction. This process involves the enzymatic oxidation of the substrate, leading to the formation of radical species that then couple together. This biocatalytic approach operates under mild conditions of temperature and pH, offering a green alternative to traditional chemical oxidants.
Another avenue involves leveraging the molecule's unique electronic and conformational properties. The interaction between the electron-donating methylamino group and the electron-withdrawing benzamide moiety can lead to distinct reactivity. Computational studies on related N-methyl-N-phenylbenzamides show that these molecules can adopt specific conformations, stabilized by weak intramolecular hydrogen bonds. researchgate.net Such conformational preferences can dictate the molecule's reactivity in complex chemical environments, a feature that can be exploited for designing highly selective reactions. Furthermore, divergent reactions where nucleophiles attack the amide C-N or C-O bond, rather than the typical acyl substitution, are being investigated, which could dramatically expand the synthetic utility of the benzamide core. researchgate.net
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of new molecules based on the this compound scaffold. nih.gov These computational tools can analyze vast datasets to predict molecular properties, identify novel drug candidates, and accelerate the design-build-test-learn cycle of drug discovery. mdpi.com
Future applications in the context of this compound include:
Generative Modeling for De Novo Design: AI models, particularly recurrent neural networks (RNNs), can be trained on large libraries of known molecules to "learn" the rules of chemical structure. nih.gov These models can then generate novel molecular structures centered around a privileged scaffold like benzamide, exploring a vast chemical space for derivatives with desired properties. nih.govmdpi.com
Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be built to predict the biological activity or physicochemical properties of hypothetical this compound derivatives. researchgate.net By correlating structural features with activity, these models allow researchers to prioritize the synthesis of the most promising candidates, saving time and resources. researchgate.net
Virtual Screening and Docking: AI can be used to screen massive virtual libraries of compounds against a biological target. For benzamide derivatives, this could involve docking millions of virtual analogs into the active site of a target protein to predict binding affinity and interaction modes, as has been done for targets like human monoamine oxidase (hMAO-B). researchgate.net
Table 2: Hypothetical AI/ML Workflow for Designing this compound Analogs
| Step | AI/ML Tool/Technique | Objective |
|---|---|---|
| 1. Hypothesis Generation | Generative Models (e.g., RNN, LSTM) | Design novel this compound derivatives with a focus on a specific privileged scaffold. nih.gov |
| 2. Property Prediction | QSAR, Deep Learning Models | Predict ADME (Absorption, Distribution, Metabolism, Excretion) properties and potential bioactivity of generated molecules. |
| 3. Target Interaction Analysis | Molecular Docking Simulations | Predict the binding mode and affinity of high-potential candidates against a specific biological target. pnrjournal.com |
| 4. Synthesis Prioritization | Scoring & Ranking Algorithms | Rank candidates based on a composite score of predicted activity, novelty, and synthetic feasibility. |
Expanding the Scope of Intermolecular Interaction Studies in Chemical Systems
A deeper understanding of the non-covalent interactions that govern how this compound and its derivatives bind to biological targets is crucial for rational drug design. Future research will increasingly rely on a combination of high-resolution experimental techniques and advanced computational chemistry to map these interactions in unprecedented detail.
The this compound scaffold possesses several key features for intermolecular interactions:
Hydrogen Bonding: The amide group provides both a hydrogen bond donor (N-H) and acceptor (C=O), while the secondary amine (N-H) also acts as a donor. These are critical for anchoring the molecule within a protein's binding site. researchgate.net
π-Interactions: The benzene (B151609) ring can participate in π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine) and C-H•••π interactions. researchgate.net
Hydrophobic Interactions: The methyl group and the aromatic ring contribute to hydrophobic interactions, which are vital for binding affinity.
Table 3: Potential Intermolecular Interactions of the this compound Scaffold
| Functional Group | Interaction Type | Potential Biological Partner |
|---|---|---|
| Amide N-H | Hydrogen Bond Donor | Carbonyl oxygen, carboxylate, phosphate (B84403) groups in proteins/DNA. |
| Amide C=O | Hydrogen Bond Acceptor | Amide N-H, hydroxyl, amine groups in amino acid residues. |
| Methylamino N-H | Hydrogen Bond Donor | Carbonyl oxygen, hydroxyl groups. |
| Aromatic Ring | π-π Stacking, C-H•••π | Aromatic side chains (Phe, Tyr, Trp, His). |
| Methyl Group | Hydrophobic (van der Waals) | Aliphatic side chains (Ala, Val, Leu, Ile). |
Design of Next-Generation Chemical Probes and Tools
Beyond direct therapeutic applications, derivatives of this compound are poised to become critical tools for basic research. The design of next-generation chemical probes—specialized molecules used to study and visualize biological processes—is a significant emerging research avenue. researchgate.net
A particularly promising application is in the field of Positron Emission Tomography (PET) imaging. nih.gov By incorporating a positron-emitting isotope, such as carbon-11 (B1219553) or fluorine-18, into the benzamide structure, researchers can create radioligands that allow for the non-invasive imaging of specific targets in the living brain.
For example, the derivative [18F]FIMX (4-Fluoro-N-methyl-N-(4-(6-(methylamino)pyrimidin-4-yl)thiazol-2-yl)benzamide) has been successfully developed as a PET radioligand for imaging the metabotropic glutamate (B1630785) receptor 1 (mGluR1). researchgate.net These probes must be carefully designed to retain high binding affinity and selectivity for their target while also having appropriate properties to cross the blood-brain barrier and be metabolized predictably. nih.govmdpi.com The development of such tools is invaluable for understanding the role of specific receptors in neuropsychiatric disorders and for aiding the development of new drugs by confirming target engagement in preclinical and clinical studies. researchgate.netnih.gov
Q & A
Q. What are the recommended synthetic routes for 4-(methylamino)benzamide, and how can reaction conditions be optimized?
- Methodological Answer : this compound can be synthesized via coupling reactions using 4-(methylamino)benzoic acid with appropriate amines. For example, in a study, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) were employed as coupling agents in DMF solvent, with DIEA (N,N-diisopropylethylamine) as a base . Optimization involves monitoring reaction progress via TLC or LC-MS, adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of acid to amine), and maintaining anhydrous conditions at 25–30°C. Post-reaction purification is typically achieved using column chromatography (silica gel, ethyl acetate/hexane gradient).
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR are essential for confirming the methylamino group (δ ~2.8 ppm for CH-N) and benzamide backbone. Aromatic protons appear between δ 7.0–8.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 165.0790 for CHNO).
- Infrared (IR) : Peaks at ~1650 cm (amide C=O stretch) and ~3300 cm (N-H stretch) confirm functional groups.
Q. What biological activities have been reported for this compound?
- Key Findings :
- Neuroprotective Activity : As a substructure of cytosaminomycin B, it exhibits neuroprotective properties in bacterial metabolite studies .
- Anticancer Potential : Derivatives like KBJK557 showed dose-dependent cytotoxicity in lung cancer cells (A549, PC9) via apoptosis and cell cycle arrest (G2/M phase) .
Advanced Research Questions
Q. How can contradictory biological roles (e.g., neuroprotection vs. cytotoxicity) be analyzed for this compound derivatives?
- Analytical Framework :
- Dose-Response Studies : Compare IC values across cell lines; e.g., KBJK557 showed IC = 12 μM in A549 cells but no toxicity in normal cells at ≤50 μM .
- Mechanistic Profiling : Use transcriptomics or proteomics to identify divergent pathways (e.g., ROS modulation for neuroprotection vs. caspase activation for apoptosis).
- Structural Comparisons : Assess substituent effects; the trifluoromethyl group in analogs enhances metabolic stability but may alter target selectivity .
Q. What are the challenges in ensuring purity and stability during this compound synthesis?
- Solutions :
- Stability Testing : Perform differential scanning calorimetry (DSC) to detect decomposition temperatures (e.g., analogs decompose at >150°C) .
- HPLC Purity Checks : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to achieve ≥95% purity.
- Storage Conditions : Store at -20°C under inert gas (N/Ar) to prevent oxidation.
Q. How can researchers investigate the apoptotic mechanism of this compound derivatives?
- Experimental Design :
- Flow Cytometry : Use Annexin V/PI staining to quantify apoptosis (e.g., KBJK557 induced 40% apoptosis in H1975 cells at 24 h) .
- Western Blotting : Monitor caspase-3/9 cleavage and Bcl-2/Bax ratios.
- Mitochondrial Membrane Potential Assays : JC-1 dye detects depolarization, linking apoptosis to mitochondrial dysfunction.
Critical Considerations
- Safety : While this compound has low mutagenicity (Ames II testing), handle with PPE (gloves, fume hood) due to structural similarities to mutagenic anomeric amides .
- Data Reproducibility : Validate synthetic protocols across labs (e.g., EDCI vs. DCC coupling efficiency) and document solvent purity (DMF must be <50 ppm water).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
